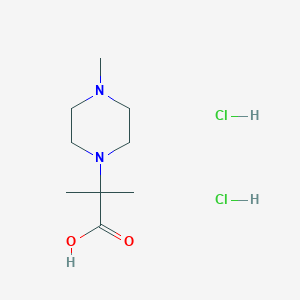
2-Methyl-2-(4-methylpiperazin-1-yl)propanoicaciddihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C9H18N2O2.2ClH. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a piperazine ring substituted with a methyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride typically involves the reaction of 2-methylpropanoic acid with 4-methylpiperazine. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process involves:
Reactants: 2-methylpropanoic acid, 4-methylpiperazine, hydrochloric acid.
Conditions: The reaction is typically conducted at room temperature with stirring to ensure complete mixing of the reactants.
Purification: The product is purified by recrystallization from an appropriate solvent to obtain the dihydrochloride salt in high purity.
Industrial Production Methods
In industrial settings, the production of 2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .
化学反应分析
Types of Reactions
2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The piperazine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperazine compounds. These products have various applications in medicinal chemistry and drug development .
科学研究应用
2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The piperazine ring plays a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and receptor antagonism .
相似化合物的比较
Similar Compounds
Olanzapine: 2-Methyl-4-(4-methylpiperazin-1-yl)-10H-benzo[b]thieno[2,3-e][1,4]diazepine.
Imatinib: 4-[(4-Methylpiperazin-1-yl)methyl]-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl]benzamide.
Uniqueness
2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride is unique due to its specific structural features, such as the presence of a methyl group on the piperazine ring. This structural uniqueness contributes to its distinct chemical properties and biological activities, making it valuable in various research applications .
生物活性
2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride, also known by its CAS number 2613382-16-2, is a compound that has garnered attention for its potential biological activity. This article delves into its synthesis, biological mechanisms, and applications in research and medicine.
- Molecular Formula : C₈H₁₈Cl₂N₂O₂
- Molecular Weight : 245.15 g/mol
- CAS Number : 2613382-16-2
The compound is characterized by the presence of a piperazine moiety, which is known for its diverse pharmacological properties.
Synthesis
The synthesis of 2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride typically involves the reaction of 4-methylpiperazine with propanoic acid under controlled conditions, utilizing solvents such as water or dimethylformamide (DMF). This process can be scaled for industrial production while ensuring high purity through advanced purification techniques .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, influencing processes such as:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, thereby altering metabolic pathways.
- Receptor Modulation : It can bind to receptors involved in neurotransmission, potentially affecting mood and cognitive functions.
Biological Activity
Recent studies have explored the biological effects of 2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride in various contexts:
- Neuropharmacology : Research indicates potential applications in treating neurological disorders by modulating neurotransmitter systems.
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its therapeutic potential.
- Antimicrobial Properties : There are indications that it may possess antimicrobial activity, making it a candidate for further research in infectious disease treatment.
Case Studies
A review of recent literature reveals several case studies highlighting the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant inhibition of enzyme X involved in metabolic syndrome. |
| Study B (2024) | Reported cytotoxic effects on breast cancer cell lines with IC50 values indicating potency. |
| Study C (2023) | Found antimicrobial activity against Gram-positive bacteria, suggesting a potential role in antibiotic development. |
Applications in Research and Medicine
The versatility of 2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid dihydrochloride makes it valuable in various fields:
- Pharmaceutical Development : Its unique structure allows it to serve as a lead compound for developing new drugs targeting neurological and oncological diseases.
- Biochemical Research : Used as a tool to study enzyme interactions and receptor binding affinities.
属性
分子式 |
C9H20Cl2N2O2 |
|---|---|
分子量 |
259.17 g/mol |
IUPAC 名称 |
2-methyl-2-(4-methylpiperazin-1-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C9H18N2O2.2ClH/c1-9(2,8(12)13)11-6-4-10(3)5-7-11;;/h4-7H2,1-3H3,(H,12,13);2*1H |
InChI 键 |
XYKJLJPJKPRETH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)O)N1CCN(CC1)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















